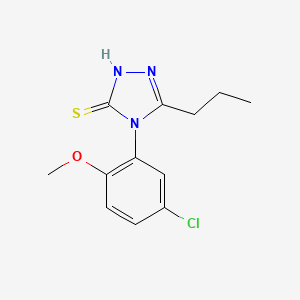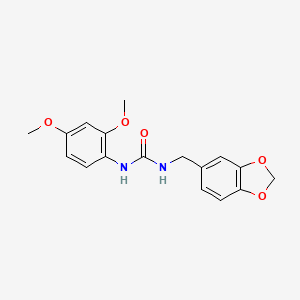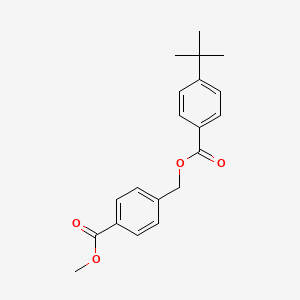![molecular formula C16H21N3O3S B4627541 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives is notable for its diversity and innovation. For example, a serendipitous synthesis method for 3,5-diaryl-1,2,4-thiadiazoles utilized visible light from a compact fluorescent lamp, highlighting a radical-driven process that offers a rapid and environmentally benign route with high yields and purity (Aggarwal & Hooda, 2021). Another approach involved carbodiimide condensation for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives, demonstrating a convenient and efficient method (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by techniques such as X-ray crystallography. For instance, the study of an N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea compound revealed a planar urea scaffold within each molecule, facilitated by intramolecular hydrogen bonding. Intermolecular interactions further influence the crystalline arrangement, underscoring the importance of structural analysis in understanding these compounds (Song et al., 2008).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, with their reactivity often influenced by their electron-deficient nature. Electrocyclizations of thiocarbonyl ylides, for instance, lead to heterocyclic formations, showcasing the diverse chemical behavior and synthetic utility of thiadiazole-containing compounds (Egli, Linden, & Heimgartner, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives can vary widely depending on their specific structure and substituents. For example, intermolecular hydrogen bonding and π-π stacking interactions can significantly influence the melting points, solubility, and crystal structures of these compounds, as demonstrated by the detailed analysis of their crystal packing and molecular interactions (Wan et al., 2010).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity towards various reagents, potential for forming dimers through hydrogen bonding, and susceptibility to electrophilic or nucleophilic attack, are crucial for their application in synthesis and material science. The formation of consistent dimers via N–H· · ·N intermolecular hydrogen bonds in a series of thiadiazole compounds highlights the predictable nature of their chemical interactions, which can be exploited in designing new materials and reactions (Carvalho et al., 2009).
科学的研究の応用
Thiadiazole Derivatives in Medicinal Chemistry
Pharmacological Significance
Thiadiazole derivatives, such as 1,3,4-thiadiazolines and related heterocyclic compounds, have been extensively studied for their diverse biological activities. These compounds are synthesized through various methods and have shown significant pharmaceutical significance, particularly in their activity against different fungal and bacterial strains. The literature suggests that thiadiazoles are crucial for expressing pharmacological activity, affirming their importance in drug discovery and medicinal chemistry (Yusuf & Jain, 2014).
Biological Activities and Toxicity Studies
Broad Spectrum of Activities
The review of biological properties and toxicity of usnic acid, although not directly related to the specific compound , highlights a general approach to studying the potential health benefits and risks of chemical compounds. Usnic acid, like many thiadiazole derivatives, has shown potential for anti-inflammatory, analgesic, antioxidant, antimicrobial, and antiprotozoal activities, indicating the wide range of possible applications for similar compounds in treating various conditions (Araújo et al., 2015).
Environmental Impact and Degradation
Presence in Aquatic Environments
The occurrence, fate, and behavior of parabens in aquatic environments provide insight into the environmental impact and degradation processes of chemical compounds used in consumer products. This research area is relevant for understanding how similar compounds, potentially including N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, might behave in natural settings and the implications for environmental health (Haman et al., 2015).
特性
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)11-7-6-10(21-4)8-12(11)22-5/h6-8H,9H2,1-5H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXESHHWXDTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)


![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)